molecular formula C29H34N6O3 B2885055 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902931-49-1

1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2885055
CAS RN: 902931-49-1
M. Wt: 514.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C29H34N6O3 and its molecular weight is 514.63. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Agent Development

Research has focused on developing quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones as promising antimalarial agents. The leader compound in this category has undergone extensive quality control procedure development, including solubility, identification, impurities, and assay methods, indicating its potential as a significant antimalarial drug candidate (Danylchenko et al., 2018).

Synthesis and Antimicrobial Activity

Novel synthesis methods have been developed for [1,2,4]triazoloquinazolin-9(1H)-ones and their derivatives, showing good yields and demonstrating potential for further pharmacological exploration. For example, the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the compound's potential in developing new antimicrobial agents. Some synthesized compounds exhibited good to moderate activities against test microorganisms, indicating their relevance in addressing bacterial and fungal infections (Bektaş et al., 2007).

Molecular Rearrangements and Chemical Synthesis

Molecular modeling and synthesis studies have also focused on derivatives as potential α1-adrenoceptor antagonists. The compounds have been tested for in vivo hypotensive activity and showed significant potential, demonstrating the utility of these derivatives in the development of cardiovascular drugs (Abou-Seri et al., 2011).

Antihistaminic Activity

The development of novel 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones and their evaluation for H1-antihistaminic activity have been reported. These compounds, particularly 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showed potent antihistaminic activity with minimal sedative effects, making them potential candidates for new H1-antihistamines (Gobinath et al., 2015).

Antihypertensive Activity

Synthesis and evaluation of novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have shown significant antihypertensive activity in spontaneously hypertensive rats (SHR). This research indicates the potential of these compounds in developing antihypertensive medications (Alagarsamy & Pathak, 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a piperazine derivative with a triazoloquinazolinone derivative. The piperazine derivative is first acetylated and then reacted with a ketone to form an enamine. The enamine is then reacted with the triazoloquinazolinone derivative to form the final product.", "Starting Materials": [ "4-acetylphenyl", "piperazine", "3-methylbutylamine", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Acetylation of piperazine with acetic anhydride and sodium acetate", "Reaction of acetylated piperazine with ethyl acetoacetate and sodium ethoxide to form enamine", "Reaction of enamine with hydrazine hydrate to form triazoloquinazolinone derivative", "Reaction of triazoloquinazolinone derivative with 4-acetylphenylpiperazine enamine to form final product" ] }

CAS RN

902931-49-1

Product Name

1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Molecular Formula

C29H34N6O3

Molecular Weight

514.63

IUPAC Name

1-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C29H34N6O3/c1-20(2)14-15-34-28(38)24-6-4-5-7-25(24)35-26(30-31-29(34)35)12-13-27(37)33-18-16-32(17-19-33)23-10-8-22(9-11-23)21(3)36/h4-11,20H,12-19H2,1-3H3

SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.